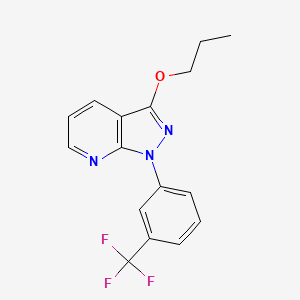
3-Propoxy-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a propoxy group and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the propoxy group: This step often involves nucleophilic substitution reactions where a propoxy group is introduced to the pyrazolo[3,4-b]pyridine core.
Attachment of the trifluoromethylphenyl group: This can be accomplished using cross-coupling reactions such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid or ester is coupled with the pyrazolo[3,4-b]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, alkoxides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学研究应用
3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. The pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .
相似化合物的比较
Similar Compounds
3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol: This compound shares the trifluoromethylphenyl group but differs in the core structure and the presence of a propoxy group.
1-(3-Trifluoromethylphenyl)piperazine: Similar in having the trifluoromethylphenyl group, but with a piperazine core instead of pyrazolo[3,4-b]pyridine.
Uniqueness
3-Propoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core with the propoxy and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
34614-30-7 |
|---|---|
分子式 |
C16H14F3N3O |
分子量 |
321.30 g/mol |
IUPAC 名称 |
3-propoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H14F3N3O/c1-2-9-23-15-13-7-4-8-20-14(13)22(21-15)12-6-3-5-11(10-12)16(17,18)19/h3-8,10H,2,9H2,1H3 |
InChI 键 |
WRZHSDWNPDUHPC-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


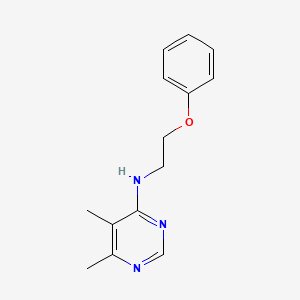
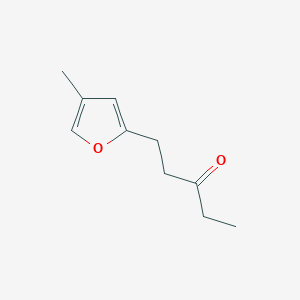
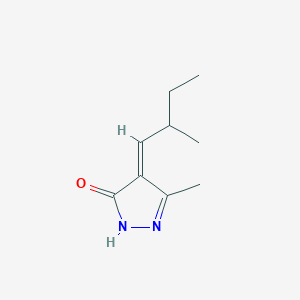
![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
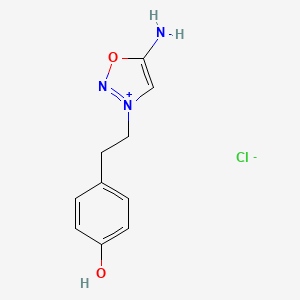
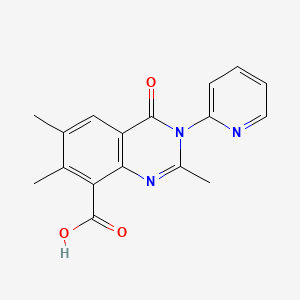

![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
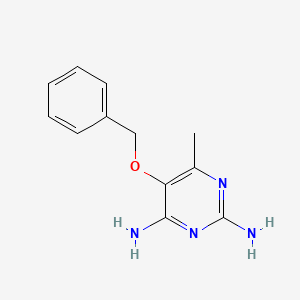
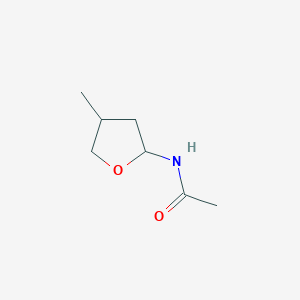
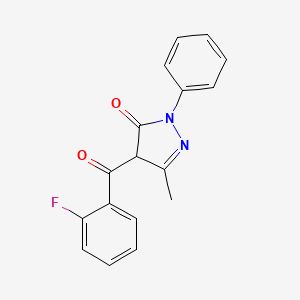

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
